molecular formula C12H10O2 B184173 2-Methyl-6-phenyl-4H-pyran-4-one CAS No. 1013-99-6

2-Methyl-6-phenyl-4H-pyran-4-one

Cat. No.: B184173
CAS No.: 1013-99-6
M. Wt: 186.21 g/mol
InChI Key: PEYODCCEJQCEBL-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyl-4H-pyran-4-one (CAS: 1013-99-6 ) is an organic compound with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . It serves as a versatile precursor and core building block in organic synthesis, particularly for constructing complex heterocyclic systems with valuable properties . Researchers utilize this compound primarily as a key intermediate in the development of organic fluorescent materials. Its 4H-pyran core is a fundamental structure for creating donor-π-acceptor type molecules, which are central to materials with aggregation-induced emission (AIE) and mechanofluorochromic (MFC) properties . These materials show significant potential for applications in mechanical sensors, optical data storage devices, and security inks . Furthermore, the 4-pyrone scaffold is a recognized intermediate in pharmaceutical research for generating libraries of biologically active compounds . Derivatives of 4H-pyran-4-one have been investigated for a range of pharmacological activities, including potential anticancer, antimalarial, and antimicrobial properties . The compound also acts as a precursor for merocyanine fluorophores, such as the well-known DCM dye , which are employed in solid-state lasers, OLEDs, and fluorescent sensors due to their high molar absorption coefficients and tunable emission . This product is intended for research and industrial applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1013-99-6

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2-methyl-6-phenylpyran-4-one

InChI

InChI=1S/C12H10O2/c1-9-7-11(13)8-12(14-9)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

PEYODCCEJQCEBL-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C=C(O1)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=O)C=C(O1)C2=CC=CC=C2

Other CAS No.

1013-99-6

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

2-Methyl-6-phenyl-4H-pyran-4-one, also known as 2-methyl-6-phenylpyran-4-one, has the molecular formula C12H10O2C_{12}H_{10}O_2 and a molecular weight of approximately 186.21 g/mol. The compound features a pyran ring with both methyl and phenyl substituents, contributing to its unique reactivity and biological activities.

Medicinal Chemistry

The compound has been investigated for its biological activities , particularly as an antimicrobial and anticancer agent . Research indicates that derivatives of pyran compounds exhibit significant anti-proliferative effects against various cancer cell lines. For instance, studies have shown promising results in the use of 2-methyl-6-phenyl-4H-pyran-4-one derivatives for targeting specific cancer pathways, suggesting potential therapeutic applications in oncology .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of 2-methyl-6-phenyl-4H-pyran-4-one exhibited cytotoxic effects on human cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways. The results indicated that these compounds could serve as lead compounds for developing new anticancer drugs .

Organic Synthesis

In synthetic organic chemistry, 2-methyl-6-phenyl-4H-pyran-4-one serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations, including cyclization and functional group modifications.

Synthesis Pathways

The synthesis typically involves cyclization reactions of precursor compounds under optimized conditions to enhance yield and purity. For example, reactions using different bases and solvents have been explored to improve the efficiency of synthesizing derivatives .

Reaction TypeConditionsYield (%)
Cyclization with NMI100 °C, 15 h40
Enamination120 °C, varying NMIUp to 72
Direct heating120 °C without base57

Material Science

Beyond medicinal applications, 2-methyl-6-phenyl-4H-pyran-4-one's unique properties make it suitable for material science applications. Its derivatives are being explored for use in polymers and coatings due to their stability and potential for functionalization.

Case Study: Polymer Development

Research has indicated that incorporating pyran derivatives into polymer matrices can enhance thermal stability and mechanical properties. A study focused on creating composite materials using 2-methyl-6-phenyl-4H-pyran-4-one showed improvements in tensile strength compared to conventional polymers .

Chemical Reactions Analysis

Enamination Reactions

2-Methyl-6-phenyl-4H-pyran-4-one undergoes enamination with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of N-methylimidazole (NMI) as a base. Reaction conditions significantly influence yields:

  • Optimized conditions : 120°C, 0.25 equivalents of NMI, 25 hours → 72% yield of 2-(2-(dimethylamino)vinyl)-4H-pyran-4-one ( , Table 1).
  • Lower NMI amounts (0.25–0.5 equivalents) improve yields but require longer reaction times (20–25 hours) ( ).
  • Substituent effects:
    • Trifluoromethyl groups (e.g., 1c ) reduce yields (12% at 120°C) due to increased CH-acidity and side reactions ( ).
    • Styryl derivatives (e.g., 1e–g ) exhibit lower solubility, necessitating modified conditions (e.g., 100°C for 2e , 22% yield) ( ).

Table 1: Enamination Yields Under Varied Conditions

Starting MaterialConditions (Temp, NMI equiv)Time (h)ProductYield (%)
1a 120°C, 0.25 NMI252a 72
1c 100°C, 0.25 NMI52c 43
1e 100°C, 3 NMI42e 22

Nucleophilic Substitution

The enamino derivatives of 2-methyl-6-phenyl-4H-pyran-4-one react with amines and indoles via nucleophilic substitution:

  • Aniline/diphenylamine : Heating in acetic acid substitutes the dimethylamino group, forming products 6a–c in 82–86% yields ( , Scheme 5).
  • Benzylamine : Reflux in acetonitrile yields 6d (76%) ( ).
  • 2-Methylindole : Forms indolyl-substituted pyrones (7a,b ) via C–N bond cleavage in 52–62% yields ( ).

Table 2: Substitution Reactions with Amines

SubstrateNucleophileConditionsProductYield (%)
2g AnilineAcOH, 90°C, 10 h6a 86
5a 2-MethylindoleAcOH, reflux, 7 h7b 52
2g BenzylamineMeCN, reflux, 4 h6d 76

1,3-Dipolar Cycloaddition

The compound participates in cycloaddition reactions with nitrile oxides, yielding isoxazolyl derivatives:

  • Bis(enamino)pyrones (e.g., 5a ) : React with nitrile oxides to form 2,6-bis(isoxazolyl)-4-pyrones (8a,b ) in 60–65% yields ( , Scheme 6).
  • Monosubstituted pyrones : Show chemoselectivity, reacting preferentially at the enamino fragment over styryl groups ( ).

Triazole Formation via Azide-Alkyne Cycloaddition

2-Methyl-6-phenyl-4H-pyran-4-one derivatives functionalized with azide groups undergo Huisgen cycloaddition:

  • 2-(4-Azidomethylphenyl)-6-phenyl-4H-pyran-4-one (1) : Reacts with alkynes in water (green solvent) to form triazoles (2a–g ) in 74–96% yields ( , Table 1).
  • Bis-triazoles : Synthesized from bis-azide derivatives (4 ) and alkynes, yielding 51–84% ( ).

Comparison with 2-Methyl-6-phenyl-4H-pyran-4-thione

The thione analog exhibits distinct reactivity:

  • Amine substitution : Reacts with benzylamine or aniline to form thioamide derivatives ().
  • Biological activity : Enhanced pharmacological potential compared to the pyranone due to the thione group ().

Table 4: Reactivity Comparison

Property2-Methyl-6-phenyl-4H-pyran-4-one2-Methyl-6-phenyl-4H-pyran-4-thione
Nucleophilic substitutionModerate (e.g., 6a : 86%)High (e.g., thioamide: 82%)
Cycloaddition feasibilityYes (e.g., isoxazolyl derivatives)Limited data

Mechanistic Insights

  • Enamination : Proceeds via Michael addition-elimination, favored by the push-pull effect of the enamino group ( ).
  • 1H NMR evidence : E-configuration of the enamino double bond confirmed by 3J coupling constants (12.6–13.3 Hz) ( ).

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Steric and Electronic Modifications: Replacement of the methyl group with a cyclopropyl group (as in 2-cyclopropyl-6-phenyl-4H-pyran-4-one) introduces rigidity and may alter π-π stacking interactions with biological targets .
  • Positional Isomerism :

    • The 5,6-dimethyl-4-phenyl-2H-pyran-2-one isomer (positions 4, 5, 6 substituted) exhibits a distinct electronic environment due to methyl groups adjacent to the carbonyl, which could influence tautomerism or binding affinity .

Pharmacological and Industrial Relevance

  • Natural vs. Synthetic Derivatives: While 2-methyl-6-phenyl-4H-pyran-4-one is naturally occurring, analogs like 3-hydroxy-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one are synthetic and may serve as precursors for drug development . The dihydro-pyranone variant (6-(hydroxymethyl)-2-methyl-3,4-dihydro-2H-pyran-4-one) demonstrates reduced aromaticity, which could modulate metabolic stability in pharmaceutical applications .
  • Industrial Applications: Methoxy-substituted pyranones (e.g., 4-methoxy-6-pentyl-2H-pyran-2-one) are explored in flavor chemistry due to their structural similarity to lactones found in fragrances .

Preparation Methods

Reaction Mechanism and Substrate Design

The atom-economic synthesis of 4-pyrones via trifluoromethanesulfonic acid (TfOH)-promoted nucleophilic addition/cyclization represents a robust method for constructing the γ-pyrone core. For 2-methyl-6-phenyl-4H-pyran-4-one, the reaction begins with a diynone precursor containing methyl and phenyl substituents. The proposed mechanism involves:

  • Nucleophilic attack : Water adds to the carbon-carbon triple bond of the diynone, forming an enol intermediate.

  • Tautomerization : Keto-enol tautomerization generates a diketone intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the oxhydryl group forms the pyran ring.

  • Deprotonation : Final deprotonation yields the 4-pyrone product.

Synthetic Procedure and Optimization

A representative synthesis uses 1-(methyl)-4-phenylpenta-1,4-diyn-3-one as the substrate. The reaction conditions include:

  • Catalyst : TfOH (1 equiv.)

  • Solvent : Water (1 mL)

  • Temperature : 100°C

  • Duration : 36 hours

Under these conditions, the target compound is obtained in 83% yield on a millimolar scale. Gram-scale reactions exhibit reduced efficiency (~53%), attributed to challenges in intermediate stabilization during prolonged heating.

Rhodium-Catalyzed [4+2] Annulation

Methodology Overview

Rhodium-catalyzed reactions involving diazocyclohexane-1,3-diones and alkynes offer a complementary route to γ-pyrones. This method enables the formation of tetrasubstituted pyrones through carbene intermediates.

Reaction Design for Target Compound

For 2-methyl-6-phenyl-4H-pyran-4-one:

  • Diazocyclohexanedione : Substituted with methyl groups at the 2-position.

  • Alkyne : Phenylacetylene.

The reaction proceeds via:

  • Carbene formation : Rh-catalyzed decomposition of the diazo compound.

  • Alkyne insertion : Phenylacetylene inserts into the carbene center.

  • Cyclization : [4+2] Annulation forms the pyrone ring.

Performance Metrics

Yields for analogous tetrasubstituted pyrones range from 65–78% , depending on the alkyne’s electronic properties. However, this method’s applicability to asymmetric pyrones like 2-methyl-6-phenyl derivatives remains underexplored in the literature.

Multicomponent Reactions Using Aldehydes and Active Methylene Compounds

General Approach

A three-component reaction involving aldehydes, malononitrile, and active methylene compounds (e.g., methyl acetoacetate) can generate 4H-pyran derivatives. While this method typically produces 2-amino-4H-pyrans, modifications to exclude the amino group are theoretically feasible.

Adaptation for Target Synthesis

Replacing malononitrile with a methyl-substituted active methylene compound (e.g., methyl cyanoacetate) could bypass amino group incorporation. However, no explicit examples of 2-methyl-6-phenyl-4H-pyran-4-one synthesis via this route are documented, necessitating further experimental validation.

Extraction from Natural Sources

Occurrence in Oroxylum indicum

2-Methyl-6-phenyl-4H-pyran-4-one has been identified in Oroxylum indicum, a plant used in traditional medicine. Extraction protocols typically involve:

  • Solvent extraction : Ethanol or methanol for polar metabolites.

  • Chromatographic separation : Silica gel or HPLC for purification.

Challenges and Feasibility

Natural extraction yields trace quantities of the compound, making it impractical for large-scale production. Additionally, co-extraction of structurally similar pyrones complicates isolation.

Comparative Analysis of Synthetic Methods

MethodYield (%)ScalabilitySubstituent FlexibilityCost Efficiency
TfOH Cyclization53–83ModerateHighHigh
Rh-Catalyzed Annulation65–78LowModerateLow
MulticomponentN/AUnknownLowModerate
Natural Extraction<1LowNoneLow

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-6-phenyl-4H-pyran-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization or condensation reactions. For example, ZnCl₂ in a toluene/n-heptane solvent system (1:1 ratio) under reflux has been effective for analogous pyranone derivatives, achieving high yields by monitoring reaction progress via TLC . Key parameters include:
  • Catalyst selection : Lewis acids like ZnCl₂ enhance reaction efficiency.
  • Solvent optimization : Polar aprotic solvents improve solubility of intermediates.
  • Purification : Recrystallization from ethanol or methanol is recommended for isolating pure crystals .

Q. How can the structural characterization of 2-Methyl-6-phenyl-4H-pyran-4-one be performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., ketone carbonyl at ~170 ppm in ¹³C NMR, aromatic protons at 6.5–8.0 ppm in ¹H NMR) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z within 3 ppm error) .
  • X-ray crystallography : Resolve crystal packing and bond angles (monoclinic P2₁/c space group observed in similar pyranones, with β angles ~97°) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 2-Methyl-6-phenyl-4H-pyran-4-one, particularly its antimicrobial or anticancer potential?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial : Use broth microdilution (MIC determination against S. aureus or E. coli) .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to positive controls like doxorubicin .
  • Mechanistic studies : Perform ROS detection or apoptosis assays (e.g., Annexin V staining) to identify pathways affected .

Q. How can contradictions in spectroscopic data during structural analysis be resolved?

  • Methodological Answer :
  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Crystallographic refinement : Use software like SHELX to resolve ambiguities in electron density maps, ensuring R-factors < 0.05 .
  • Isotopic labeling : Introduce ¹³C or ²H labels to track specific functional groups in complex spectra .

Q. What multi-step synthesis strategies are effective for preparing derivatives of 2-Methyl-6-phenyl-4H-pyran-4-one with enhanced bioactivity?

  • Methodological Answer :
  • Functionalization : Introduce substituents via Suzuki coupling (e.g., aryl boronic acids for phenyl group diversification) .
  • Knoevenagel condensation : Attach electron-withdrawing groups (e.g., dicyanomethylene) to modify electronic properties .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates .

Q. How can computational modeling predict the reactivity and regioselectivity of 2-Methyl-6-phenyl-4H-pyran-4-one in synthetic reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic attack sites (e.g., C-5 vs. C-3 positions) .
  • Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to guide derivative design .
  • Solvent effects : Use COSMO-RS models to predict solubility and reaction kinetics in polar vs. non-polar media .

Notes on Data Reliability

  • Primary references: PubChem , Acta Crystallographica , and FDA GSRS ensure authoritative data.

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